Vitexin 2''-O-beta-D-glucosid

Übersicht

Beschreibung

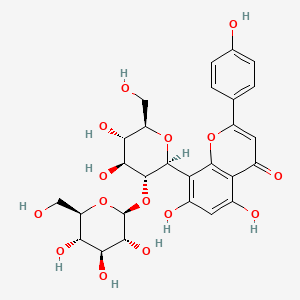

Vitexin 2''-O-beta-D-glucoside is a disaccharide derivative that is the 2''-O-glucosyl derivative of vitexin. It is a C-glycosyl compound and a disaccharide derivative. It derives from a vitexin. It is a conjugate acid of a vitexin 2''-O-beta-D-glucoside(1-).

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Antitumoraktivitäten

Vitexin 2''-O-beta-D-glucosid hat sich als vielversprechend in Bezug auf Antitumoraktivitäten erwiesen. Studien haben gezeigt, dass bestimmte Vitexin-Glycoside im Vergleich zu Vitexin selbst höhere Antitumoraktivitäten aufweisen, insbesondere in Cytotoxizitätsassays an menschlichen Brustkrebszellen . Dies deutet auf sein Potenzial als therapeutisches Mittel zur Krebsbehandlung hin.

Neuroprotektion: Prävention von Gedächtnisstörungen

In der neuropharmakologischen Forschung wurden Vitexin-Derivate wie this compound auf ihr Potenzial untersucht, Gedächtnisstörungen umzukehren. So hat sich in Tiermodellen gezeigt, dass Vitexin die durch Isofluran bei Ratten verursachte Gedächtnisstörung mindern kann, was auf eine mögliche Anwendung bei der Behandlung kognitiver Störungen hindeutet .

Landwirtschaft: Frostresistenz bei Weizen

Die landwirtschaftliche Forschung hat die Rolle von this compound bei der Steigerung der Frostresistenz bei Weizen untersucht. Metabolom-Profile zeigen, dass bestimmte Metaboliten und Schlüsselenzyme im Flavonol-Biosyntheseweg, der Vitexin-Derivate einschließt, eng mit der Kältetoleranz bei Weizen zusammenhängen . Dies kann entscheidend für die Verbesserung der Ernteerträge in kalten Klimazonen sein.

Antioxidative Eigenschaften: Zellschutz

This compound besitzt antioxidative Eigenschaften, die Zellen vor oxidativem Stress-induzierter Apoptose schützen können. Dies ist besonders relevant im Zusammenhang mit humanen, aus Fettgewebe gewonnenen Stammzellen, wo Vitexin-Derivate eine Rolle bei der Förderung des Zellüberlebens und der Verhinderung von Zelltod spielen können .

Stoffwechselregulation: Glykosylierungsprozesse

Die enzymatische Synthese von Vitexin-Glycosiden, einschließlich this compound, ist für die Stoffwechselregulation von Bedeutung. Der Glykosylierungsprozess beeinflusst die Löslichkeit und Bioverfügbarkeit von Verbindungen, was für ihre pharmazeutische Verwendung unerlässlich ist .

Chemische Analyse: Forschung an molekularen Einheiten

Als molekulare Einheit ist this compound Gegenstand der chemischen Analyse. Seine Struktur und Eigenschaften werden untersucht, um seine Wechselwirkungen und sein Verhalten in verschiedenen biologischen Systemen zu verstehen. Diese Forschung kann zur Entdeckung neuer Anwendungen und Synthesemethoden für ähnliche Verbindungen führen .

Wirkmechanismus

Target of Action

Vitexin 2’'-O-beta-D-glucoside, a bioactive ingredient found in many traditional Chinese medicines, has been reported to have several targets. It has been shown to interact with inducible nitric oxide synthase (iNOS) and glutamate transporters GLAST-1 and GLT-1 . These targets play crucial roles in various biological processes, including inflammation, oxidative stress, and neurotransmission .

Mode of Action

Vitexin 2’'-O-beta-D-glucoside exerts its effects by modulating the activity of its targets. For instance, it can regulate the release of important inflammatory cytokines like tumor necrosis factor-alpha (TNF-a), Interleukin 1-b (IL-1b), and Interleukin-6 (IL-6) and enzymes (iNOS, MMP-1, MMP-3, and MMP-13) . Additionally, it increases the clearance of glutamate by regulating the activity of glutamate transporters GLAST-1 and GLT-1 .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, the modulation of iNOS activity influences the nitric oxide (NO) pathway , which plays a key role in inflammation and immune response . The regulation of glutamate transporters impacts the glutamate signaling pathway , which is crucial for neurotransmission .

Pharmacokinetics

The pharmacokinetics of Vitexin 2’'-O-beta-D-glucoside is characterized by its low solubility , which limits its pharmaceutical usage . Glycosylation has been used to increase the solubility and bioactivity of this compound . This process involves the addition of sugar moieties to the compound, which can enhance its absorption and distribution in the body .

Result of Action

The action of Vitexin 2’'-O-beta-D-glucoside results in a variety of molecular and cellular effects. It has been reported to have anti-tumor , anti-oxidant , anti-viral , and hepatoprotective activities . Moreover, two novel vitexin glycosides showed higher anti-tumor activities compared to that of vitexin by employing a human breast cancer cytotoxicity assay .

Action Environment

The action, efficacy, and stability of Vitexin 2’'-O-beta-D-glucoside can be influenced by various environmental factors. For instance, the enzymatic glycosylation of vitexin, which enhances its solubility and bioactivity, is performed in organic solvents . The enzyme used for this process, β-fructosidase, shows high activity and stability in 30–80% (v/v) ethyl acetate .

Biochemische Analyse

Biochemical Properties

Vitexin 2’‘-O-beta-D-glucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme vitexin beta-glucosyltransferase, which catalyzes the conversion of vitexin to vitexin 2’‘-O-beta-D-glucoside using UDP-glucose as a substrate . This interaction is crucial for the glycosylation process, enhancing the solubility and stability of vitexin. Additionally, vitexin 2’'-O-beta-D-glucoside has been shown to interact with alpha-glucosidase, inhibiting its activity and thus playing a role in carbohydrate metabolism .

Cellular Effects

Vitexin 2’‘-O-beta-D-glucoside exerts various effects on different cell types and cellular processes. It has been reported to enhance cell viability and reduce cellular injury by mitigating oxidative stress . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in antioxidative responses, thereby protecting cells from oxidative damage . Additionally, vitexin 2’'-O-beta-D-glucoside has been found to influence glucose metabolism and fat reduction, highlighting its potential in metabolic regulation .

Molecular Mechanism

The molecular mechanism of action of vitexin 2’‘-O-beta-D-glucoside involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, its interaction with alpha-glucosidase results in the inhibition of this enzyme, thereby affecting carbohydrate metabolism . Furthermore, vitexin 2’'-O-beta-D-glucoside has been shown to act as a radical scavenger, donating electrons to neutralize reactive oxygen species and reduce oxidative stress . This antioxidant activity is attributed to its ability to modulate the bond dissociation enthalpy of its glucoside moiety .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vitexin 2’‘-O-beta-D-glucoside have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Its long-term effects on cellular function have also been investigated. For instance, prolonged exposure to vitexin 2’'-O-beta-D-glucoside has been found to enhance cellular resistance to oxidative stress, suggesting potential benefits for chronic conditions .

Dosage Effects in Animal Models

The effects of vitexin 2’'-O-beta-D-glucoside vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, potential toxic or adverse effects have been observed, including alterations in liver enzyme levels and increased oxidative damage . These findings highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Vitexin 2’'-O-beta-D-glucoside is involved in several metabolic pathways. It interacts with enzymes such as alpha-glucosidase and vitexin beta-glucosyltransferase, influencing carbohydrate metabolism and glycosylation processes . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to antioxidative responses and glucose metabolism .

Transport and Distribution

The transport and distribution of vitexin 2’‘-O-beta-D-glucoside within cells and tissues involve specific transporters and binding proteins. This compound is known to be transported across cell membranes via glucose transporters, facilitating its uptake and distribution . Once inside the cells, vitexin 2’'-O-beta-D-glucoside can accumulate in various cellular compartments, where it exerts its biological effects .

Subcellular Localization

Vitexin 2’‘-O-beta-D-glucoside is localized in specific subcellular compartments, which influences its activity and function. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with various biomolecules to exert its effects . Additionally, post-translational modifications, such as glycosylation, play a role in directing vitexin 2’'-O-beta-D-glucoside to specific cellular compartments .

Eigenschaften

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(35)22(37)26(42-27-23(38)21(36)19(34)16(8-29)41-27)25(40-15)18-12(32)5-11(31)17-13(33)6-14(39-24(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-23,25-32,34-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTOTHFWELWOCG-OAFKVUNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415065 | |

| Record name | AC1NQXCK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61360-94-9 | |

| Record name | Flavosativaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61360-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NQXCK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the increased levels of Vitexin 2''-O-beta-D-glucoside observed in Rhizoctonia solani-infected maize leaves?

A1: The research paper highlights that the levels of Vitexin 2''-O-beta-D-glucoside are significantly increased in maize leaves infected with Rhizoctonia solani []. While the specific role of this compound in this plant-pathogen interaction remains to be fully elucidated, its upregulation suggests a potential role in the plant's defense response. This increase could be:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)

![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)

![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)